REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[C:8](OC=C)(=O)[CH3:9].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1.C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir]>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][O:5][CH:8]=[CH2:9] |f:2.3.4,6.7.8.9.10.11|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)(C)C
|
Name
|
|
Quantity
|
10.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
catalyst
|
Smiles
|
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
Distill the filtrate
|
Type
|
CUSTOM
|
Details
|
collect fraction
|
Type
|
CUSTOM
|
Details
|
boiling ˜125° C.-130° C
|
Type
|
CUSTOM
|
Details
|
Flush through a silica gel pad with hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCOC=C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |